2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone
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Overview
Description
2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone: is an organic compound with the molecular formula C10H10Br2O3 It is characterized by the presence of two bromine atoms and a 2,4-dimethoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reactants, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 1-(2,4-dimethoxyphenyl)ethanol or corresponding amines.
Reduction: Formation of 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Scientific Research Applications
2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
72698-83-0 |
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Molecular Formula |
C10H10Br2O3 |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O3/c1-14-6-3-4-7(8(5-6)15-2)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
LANYSSCRMYWNKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(Br)Br)OC |
Origin of Product |
United States |
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